Methyl 3-((tert-butoxycarbonyl)amino)propanoate
Overview
Description
Methyl 3-((tert-butoxycarbonyl)amino)propanoate: is an organic compound with the molecular formula C9H17NO4. It is a derivative of propanoic acid and contains a tert-butoxycarbonyl (Boc) protecting group attached to the amino group. This compound is commonly used in organic synthesis, particularly in the preparation of peptides and other complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of methyl 3-((tert-butoxycarbonyl)amino)propanoate typically begins with the reaction of tert-butyl chloroformate with 3-aminopropanoic acid methyl ester.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine or sodium bicarbonate to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours.
Purification: The product is then purified by extraction with an organic solvent such as ethyl acetate, followed by washing with water and drying over anhydrous magnesium sulfate.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions and ensure consistent product quality. The purification steps are also scaled up, often involving continuous extraction and distillation processes .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Methyl 3-((tert-butoxycarbonyl)amino)propanoate can undergo nucleophilic substitution reactions where the Boc group can be replaced by other protecting groups or functional groups.
Hydrolysis: The Boc group can be removed by hydrolysis under acidic conditions, yielding the free amino group.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Acidic Hydrolysis: Hydrochloric acid or trifluoroacetic acid is commonly used for the removal of the Boc group.
Reducing Agents: Lithium aluminum hydride or sodium borohydride can be used for the reduction of the ester group.
Major Products:
Free Amino Acid: Hydrolysis of the Boc group yields the free amino acid.
Alcohol: Reduction of the ester group yields the corresponding alcohol.
Scientific Research Applications
Chemistry: Methyl 3-((tert-butoxycarbonyl)amino)propanoate is widely used in organic synthesis as a building block for the preparation of peptides and other complex molecules. It serves as a protected amino acid derivative, allowing for selective deprotection and further functionalization .
Biology and Medicine: In biological research, this compound is used in the synthesis of peptide-based drugs and biomolecules. It provides a means to introduce specific amino acid sequences into peptides, which can be used to study protein-protein interactions and enzyme mechanisms .
Industry: In the pharmaceutical industry, this compound is used in the synthesis of active pharmaceutical ingredients (APIs). It is also employed in the development of new drug candidates and in the production of peptide-based therapeutics .
Mechanism of Action
The mechanism of action of methyl 3-((tert-butoxycarbonyl)amino)propanoate primarily involves its role as a protected amino acid derivative. The Boc group protects the amino group from unwanted reactions during synthetic processes. Upon removal of the Boc group under acidic conditions, the free amino group can participate in various chemical reactions, such as peptide bond formation .
Comparison with Similar Compounds
- Methyl 3-((tert-butoxycarbonyl)methyl)amino)propanoate
- Methyl 2-((tert-butoxycarbonyl)amino)propanoate
- Methyl 3-((tert-butoxycarbonyl)amino)butanoate
Uniqueness: Methyl 3-((tert-butoxycarbonyl)amino)propanoate is unique due to its specific structure, which includes a Boc-protected amino group and a methyl ester group. This combination allows for selective deprotection and functionalization, making it a versatile building block in organic synthesis .
Properties
IUPAC Name |
methyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO4/c1-9(2,3)14-8(12)10-6-5-7(11)13-4/h5-6H2,1-4H3,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUYURTCMYDHGKH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80470606 | |
Record name | N-Boc-beta-Alanine-methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80470606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42116-55-2 | |
Record name | N-Boc-beta-Alanine-methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80470606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 3-{[(tert-butoxy)carbonyl]amino}propanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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